ethyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Description
Ethyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrolinone derivative characterized by a conjugated system with a (dimethylamino)methylidene substituent at the 4-position and an ethyl ester group at the 3-position. The (4Z)-configuration indicates the stereochemistry of the exocyclic double bond.
Properties
IUPAC Name |
ethyl (4Z)-4-(dimethylaminomethylidene)-2-methyl-5-oxo-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-5-16-11(15)9-7(2)12-10(14)8(9)6-13(3)4/h6H,5H2,1-4H3,(H,12,14)/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTQHUXJQPXGTP-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C1=CN(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C\1=C(NC(=O)/C1=C\N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction between an α,β-unsaturated carbonyl compound and an amine.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, where a suitable dimethylamine precursor reacts with the intermediate compound.
Esterification: The carboxylate group is formed through an esterification reaction, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the dimethylamino group is oxidized to form a nitroso or nitro derivative.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Ethyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules, leading to changes in their structure and function. The compound may also inhibit certain enzymes or receptors, affecting cellular pathways and processes.
Comparison with Similar Compounds
Methyl (Z)-1-Benzyl-4-(4-methoxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (3b)
- Structure : Contains a 4-methoxybenzylidene group and a methyl ester.
- Properties : Melting point = 121–124°C; electron-donating methoxy group enhances molecular planarity and intermolecular interactions.
Methyl (Z)-1-Benzyl-4-(4-chlorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (3c)
- Structure : Features a 4-chlorobenzylidene group.
- Properties : Melting point = 97–100°C; the electron-withdrawing chloro group reduces intermolecular van der Waals forces, lowering the melting point relative to 3b.
- Comparison: The chloro substituent may enhance electrophilic reactivity compared to the dimethylamino group in the target compound, influencing chemical stability and biological activity .
Variations in the Ester Group
Methyl (4Z)-4-[(Dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Structure : Methyl ester analog of the target compound (CAS 477865-31-9).
- Properties : Molecular weight = 210.23; smaller ester group increases polarity and may enhance solubility in polar solvents compared to the ethyl ester variant.
- Comparison : The ethyl ester in the target compound likely improves lipophilicity, making it more suitable for applications requiring membrane permeability (e.g., drug delivery) .
Amino Group Modifications
Ethyl (4Z)-4-{[(4-Methoxyphenyl)amino]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Structure: Substitutes dimethylamino with a (4-methoxyphenyl)amino group.
- Comparison: Unlike the dimethylamino group in the target compound, the anilino group may participate in π-π stacking interactions, altering solid-state properties and biological target binding .
Pyrazolone Analogs
(4Z)-4-{[4-(Dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
- Structure: Pyrazolone core instead of pyrrolinone.
- Properties : The pyrazolone ring introduces additional hydrogen-bond acceptor sites (keto groups), enhancing interactions with biological targets like enzymes.
- Comparison: The pyrrolinone scaffold in the target compound may offer greater conformational rigidity, affecting binding specificity in biological systems .
Key Data Table: Comparative Analysis
| Compound Name | Substituents | Melting Point (°C) | Molecular Weight | Key Functional Differences |
|---|---|---|---|---|
| This compound | Dimethylamino, ethyl ester | Not reported | 224.25 (calc.) | High lipophilicity; potential Nrf2 induction |
| Methyl (Z)-4-(4-methoxybenzylidene)-2-methyl-5-oxo-pyrrolinone (3b) | 4-Methoxybenzylidene, methyl ester | 121–124 | 325.35 | Enhanced polarity; strong crystal packing |
| Methyl (Z)-4-(4-chlorobenzylidene)-2-methyl-5-oxo-pyrrolinone (3c) | 4-Chlorobenzylidene, methyl ester | 97–100 | 329.78 | Electrophilic reactivity; lower melting point |
| Ethyl (4Z)-4-{[(4-methoxyphenyl)amino]methylidene}-2-methyl-5-oxo-pyrrolinone | 4-Methoxyanilino, ethyl ester | Not reported | 302.33 | Hydrogen-bond donor capacity |
Research Findings and Implications
- Synthetic Accessibility: The target compound and its analogs are synthesized via condensation of pyrrolinone precursors with substituted aldehydes, a method validated for scalability and reproducibility .
- Biological Relevance: Dimethylamino-substituted pyrrolinones (e.g., the target compound) show promise as Nrf2 inducers, which are critical in oxidative stress mitigation .
- Material Science Applications : Ethyl ester derivatives exhibit improved compatibility with hydrophobic matrices in resin formulations, as demonstrated in studies on co-initiator systems .
Biological Activity
Ethyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings regarding its biological properties, mechanisms of action, and potential applications.
- Molecular Formula : C₁₁H₁₆N₂O₃
- Molecular Weight : 224.256 g/mol
- CAS Number : 34463-68-8
The compound's biological activity is primarily attributed to its interaction with various biological targets. Studies have indicated that it may act on specific enzymes and receptors involved in cellular signaling pathways, which could lead to therapeutic effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole compounds, including this compound, exhibit significant antimicrobial properties.
Case Study: Antimicrobial Screening
A study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activities against various bacterial strains. The results indicated:
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 18 | Antibacterial |
| 8b | 15 | Antibacterial |
| 8c | 20 | Antifungal |
The presence of the heterocyclic ring structure was noted to enhance activity, suggesting that modifications to the compound could further improve its efficacy against pathogens .
Anticancer Potential
In addition to its antimicrobial properties, there is emerging evidence supporting the anticancer potential of this compound. Research has shown that certain pyrrole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
Case Study: Cytotoxicity Assay
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 25 | Apoptosis induction |
| MCF7 (Breast) | 30 | Cell cycle arrest |
| A549 (Lung) | 20 | Reactive oxygen species |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
